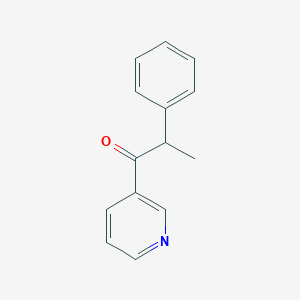

2-Phenyl-1-(pyridin-3-yl)propan-1-one

描述

Structure

3D Structure

属性

CAS 编号 |

62144-15-4 |

|---|---|

分子式 |

C14H13NO |

分子量 |

211.26 g/mol |

IUPAC 名称 |

2-phenyl-1-pyridin-3-ylpropan-1-one |

InChI |

InChI=1S/C14H13NO/c1-11(12-6-3-2-4-7-12)14(16)13-8-5-9-15-10-13/h2-11H,1H3 |

InChI 键 |

QVRFVDJUZAGRBB-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 2 Phenyl 1 Pyridin 3 Yl Propan 1 One

Direct Synthetic Approaches

Direct synthetic routes to 2-Phenyl-1-(pyridin-3-yl)propan-1-one primarily involve the formation of the carbon skeleton in a single key step. These methods include Grignard reactions, acylations, and condensation reactions.

Carbon-Carbon Bond Formation Strategies (e.g., Grignard reaction variants for propan-1-one derivatives)

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent can be reacted with a suitable pyridine (B92270) derivative. One plausible route involves the reaction of a phenylpropylmagnesium halide with a pyridine-3-carbonyl derivative, or conversely, the reaction of a pyridin-3-ylmagnesium halide with a 2-phenylpropanoyl derivative.

A general representation of the Grignard reaction involves the nucleophilic attack of the organomagnesium compound on an electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the desired alcohol, which would subsequently need to be oxidized to the ketone. Alternatively, reaction with an ester or acid chloride can directly yield a ketone, though careful control of reaction conditions is necessary to prevent a second addition of the Grignard reagent.

For instance, 3-cyanopyridine (B1664610) can be reacted with an appropriate Grignard reagent to form the corresponding ketone. The synthesis of pyridyl alkyl ketones has been achieved by converting cyanopyridines with alkyl magnesium iodide. google.com

| Reactant 1 | Reactant 2 | Product | Notes |

| Phenylpropylmagnesium bromide | Pyridine-3-carboxaldehyde | 1-(Pyridin-3-yl)-2-phenylpropan-1-ol | Requires subsequent oxidation to the ketone. |

| 3-Pyridylmagnesium bromide | 2-Phenylpropanal | 1-(Pyridin-3-yl)-2-phenylpropan-1-ol | Requires subsequent oxidation to the ketone. |

| Phenylpropylmagnesium bromide | Ethyl nicotinate | This compound | Risk of double addition to form a tertiary alcohol. |

Acylation Reactions (e.g., Friedel-Crafts acylation for related pyridine-containing ketones)

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones, involving the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. However, the direct Friedel-Crafts acylation of pyridine is generally not feasible. The nitrogen atom in the pyridine ring acts as a Lewis base and coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic aromatic substitution.

Despite this limitation, modifications and alternative strategies can be employed. For instance, the reaction can be performed on a pyridine-N-oxide derivative, which activates the ring at the 2- and 4-positions. Subsequent deoxygenation would be required. Another approach involves using a pre-lithiated pyridine species which can then react with an appropriate acylating agent.

The synthesis of 3-acyltriarylpyridines has been demonstrated using 1,3-dicarbonyl compounds as starting materials in a reaction that culminates in a cyclization to form the pyridine ring. wikipedia.org While not a direct acylation of pyridine itself, it represents a method to construct an acylated pyridine core.

| Aromatic Substrate | Acylating Agent | Catalyst | Feasibility for Pyridine |

| Benzene (B151609) | 2-Phenylpropanoyl chloride | AlCl₃ | High |

| Pyridine | 2-Phenylpropanoyl chloride | AlCl₃ | Very Low (due to catalyst complexation with nitrogen) |

| Pyridine-N-oxide | 2-Phenylpropanoyl chloride | AlCl₃ | Possible, but with regioselectivity issues and requiring deoxygenation. |

Condensation Reactions (e.g., aldol (B89426) condensations and their applicability to substituted propan-1-one systems)

Condensation reactions, such as the aldol condensation, provide another avenue for the synthesis of ketones. While a direct aldol condensation to form this compound is not straightforward, related strategies can be envisioned. For example, a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a 3-acetylpyridine (B27631) could yield a chalcone (B49325) intermediate. Subsequent reduction of the double bond would lead to the desired propan-1-one structure.

The Kröhnke pyridine synthesis is a notable example that utilizes a condensation mechanism. This reaction involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, leading to highly functionalized pyridines. wikipedia.org This method could be adapted to synthesize the target molecule by choosing appropriate starting materials.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Benzaldehyde | 3-Acetylpyridine | Claisen-Schmidt Condensation | (E)-1-(Pyridin-3-yl)-3-phenylprop-2-en-1-one |

| 1-(Pyridin-3-yl)ethan-1-one | Benzaldehyde | Aldol Condensation | 3-Hydroxy-1-(pyridin-3-yl)-3-phenylpropan-1-one |

Multi-step and Advanced Synthesis

For complex molecules like this compound, multi-step synthetic sequences and advanced catalytic methods are often necessary to achieve higher yields and stereocontrol.

Metal-Catalyzed Coupling Reactions (e.g., palladium-catalyzed routes to complex pyridine derivatives)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Reactions such as the Suzuki, Stille, and Negishi couplings can be used to form the carbon-carbon bond between the pyridine ring and the phenylpropanone moiety. For example, a 3-halopyridine could be coupled with an organoboron or organozinc derivative of 2-phenylpropan-1-one.

A review of palladium-catalyzed C-H activation reactions of 2-phenylpyridines highlights the advances in functionalizing the ortho position of the phenyl ring. rsc.orgnih.gov While this specific regioselectivity is not what is required for the target molecule, it demonstrates the power of palladium catalysis in activating and functionalizing pyridine derivatives. More relevantly, palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been developed, which could potentially be adapted. rsc.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Reaction Type |

| 3-Bromopyridine | 2-Phenyl-1-propen-1-ylboronic acid | Pd(PPh₃)₄ | Suzuki Coupling |

| 3-Pyridylboronic acid | 1-Bromo-2-phenylpropan-1-one | Pd(OAc)₂ | Suzuki Coupling |

| 3-Zinccyanopyridine | 2-Phenylpropanoyl chloride | PdCl₂(PPh₃)₂ | Negishi Coupling |

Stereoselective Synthesis (e.g., enantioselective protocols for related propan-1-one adducts)

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry. For this compound, the carbon at the 2-position of the propanone chain is a stereocenter. Stereoselective synthesis would aim to produce one enantiomer preferentially.

One approach to achieving stereoselectivity is through asymmetric hydrogenation of a prochiral precursor. For example, a related compound, (R)-phenyl(pyridin-2-yl)methanol, has been synthesized with high enantioselectivity via the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone using a chiral Iridium catalyst. google.com A similar strategy could be envisioned for the synthesis of the chiral alcohol precursor to this compound, which could then be oxidized to the ketone.

Another strategy involves the use of chiral auxiliaries or catalysts in one of the carbon-carbon bond-forming reactions described earlier. For instance, a chiral catalyst could be used in a Grignard or aldol reaction to induce enantioselectivity.

| Precursor | Reaction Type | Chiral Catalyst/Reagent | Product |

| Phenyl(pyridin-3-yl)methanone | Asymmetric Hydrogenation | Chiral Iridium complex | (R)- or (S)-Phenyl(pyridin-3-yl)methanol |

| 3-Acetylpyridine and Benzaldehyde | Asymmetric Aldol Condensation | Chiral Proline derivative | Enantiomerically enriched 3-hydroxy-1-(pyridin-3-yl)-3-phenylpropan-1-one |

Optimization of Reaction Conditions and Yields

General synthetic strategies that could potentially be adapted for the synthesis of this compound include Friedel-Crafts acylation, Grignard reactions, and various cross-coupling reactions such as Suzuki or Heck couplings. However, without specific experimental data for the target molecule, a detailed discussion on the optimization of these conditions and the resulting yields remains speculative.

For a comprehensive understanding of the optimization of the synthesis for this compound, further investigation into specialized chemical databases and peer-reviewed journals would be necessary to locate a specific synthetic protocol and any accompanying optimization studies. Such studies would typically present data in tabular form, illustrating how changes in reaction parameters influence the efficiency of the synthesis.

Advanced Characterization Techniques for 2 Phenyl 1 Pyridin 3 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Phenyl-1-(pyridin-3-yl)propan-1-one provides a proton-by-proton blueprint of the molecule. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) reveal its structural context.

The spectrum is anticipated to show distinct regions for aromatic and aliphatic protons. The four protons of the pyridine (B92270) ring are expected in the downfield region (δ 7.4–9.2 ppm) due to the electron-withdrawing effect of the nitrogen atom and the adjacent carbonyl group. The proton at the C2 position of the pyridine ring is expected to be the most deshielded. The five protons of the phenyl ring would typically appear as a multiplet between δ 7.2 and δ 7.4 ppm.

In the aliphatic region, the methine proton (-CH-) adjacent to both the phenyl ring and the carbonyl group is expected to appear as a quartet around δ 4.5-5.0 ppm. The methyl protons (-CH₃) would be observed further upfield as a doublet, coupled to the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine H-2 | ~9.2 | d | ~2.0 | 1H |

| Pyridine H-6 | ~8.8 | dd | ~4.8, 1.5 | 1H |

| Pyridine H-4 | ~8.3 | dt | ~8.0, 2.0 | 1H |

| Pyridine H-5 | ~7.5 | dd | ~8.0, 4.8 | 1H |

| Phenyl H (ortho, meta, para) | 7.2-7.4 | m | - | 5H |

| CH (methine) | 4.5-5.0 | q | ~7.0 | 1H |

| CH₃ (methyl) | ~1.6 | d | ~7.0 | 3H |

Predicted values are based on standard chemical shift tables and data from analogous compounds like 3-acetylpyridine (B27631) and propiophenone (B1677668). chemicalbook.comnetlify.app

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The most downfield signal is typically the carbonyl carbon, expected in the δ 190-210 ppm range for aryl ketones. libretexts.org The aromatic carbons of the pyridine and phenyl rings would appear between δ 120 and 155 ppm. The aliphatic methine and methyl carbons are found in the upfield region of the spectrum. Data from related structures like propiophenone show the carbonyl carbon around 200 ppm, with aliphatic carbons appearing at approximately 32 ppm (CH₂) and 8 ppm (CH₃). chemicalbook.comcdnsciencepub.comnih.gov For this compound, the methine carbon would be further downfield than a simple CH₂ due to the phenyl substituent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~199 |

| Pyridine C-2 | ~154 |

| Pyridine C-6 | ~150 |

| Pyridine C-4 | ~136 |

| Pyridine C-3 | ~132 |

| Phenyl C (quaternary) | ~140 |

| Phenyl C (CH) | 127-129 |

| Pyridine C-5 | ~124 |

| CH (methine) | ~45 |

| CH₃ (methyl) | ~18 |

Predicted values are based on data from analogous compounds and established substituent effects. chemicalbook.comcdnsciencepub.comsemanticscholar.orgdocbrown.info

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are indispensable. weebly.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For this compound, a COSY spectrum would show cross-peaks connecting the methine proton (CH) to the methyl protons (CH₃). It would also reveal the coupling network within the pyridine ring, showing correlations between H-4/H-5 and H-5/H-6.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. columbia.eduresearchgate.netsdsu.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming the δ 1.6 ppm proton signal corresponds to the δ 18 ppm methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the molecular skeleton by showing correlations between protons and carbons over two to four bonds. columbia.edunih.govyoutube.com Key HMBC correlations would include a cross-peak from the methyl protons to the carbonyl carbon and from the pyridine protons H-2 and H-4 to the carbonyl carbon. These long-range correlations are vital for confirming the connection between the propanone chain and the 3-position of the pyridine ring. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying key functional groups. The spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of the ketone. Because the carbonyl is conjugated with the pyridine ring, this stretching vibration is expected to appear at a lower wavenumber (1685-1666 cm⁻¹) compared to a simple aliphatic ketone (around 1715 cm⁻¹). libretexts.orgorgchemboulder.com

Other significant absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C=C and C=N stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region. spectroscopyonline.compg.edu.pl

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | Aromatic (Phenyl, Pyridine) | 3030-3100 | Medium |

| C-H stretch | Aliphatic (CH, CH₃) | 2870-2980 | Medium |

| C=O stretch | Conjugated Ketone | 1685-1700 | Strong, Sharp |

| C=C / C=N stretch | Aromatic Rings | 1400-1600 | Medium-Strong |

Predicted values are based on characteristic infrared group frequencies. orgchemboulder.comspectroscopyonline.compg.edu.pl

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. wikipedia.org The electron ionization (EI) mass spectrum of this compound (Molecular Formula: C₁₄H₁₃NO, Molecular Weight: 211.26 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z = 211.

The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of the most stable carbocations and radical species. For this compound, the primary fragmentation pathway is α-cleavage, the breaking of the bonds adjacent to the carbonyl group. miamioh.edu

Two main α-cleavage pathways are predicted:

Cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the loss of a pyridinoyl radical and formation of a [C₆H₅CHCH₃]⁺ ion (m/z 105).

Cleavage of the bond between the carbonyl carbon and the 2-phenylpropyl group, leading to the formation of the stable 3-pyridinoyl cation ([C₅H₄NCO]⁺, m/z 106), which is often a very prominent peak for pyridine ketones. chegg.comchegg.commassbank.eunist.gov

Further fragmentation of the primary ions would also occur. For example, the phenyl cation ([C₆H₅]⁺, m/z 77) and the pyridine cation ([C₅H₄N]⁺, m/z 78) are also expected fragments. sapub.orgresearchgate.netacs.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 211 | [C₁₄H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 106 | [C₅H₄NCO]⁺ | α-cleavage |

| 105 | [C₆H₅CHCH₃]⁺ | α-cleavage |

| 78 | [C₅H₄N]⁺ | Fragmentation of m/z 106 |

| 77 | [C₆H₅]⁺ | Fragmentation of m/z 105 |

Predicted fragmentation is based on established principles of mass spectrometry for aromatic ketones. miamioh.educhegg.comchegg.com

X-ray Crystallography for Solid-State Molecular Architecture

Crystal System and Space Group Analysis (e.g., for related propan-1-one derivatives)

The crystal system and space group are fundamental parameters that describe the symmetry of the crystal lattice. The crystal system classifies the lattice based on the lengths and angles of the unit cell axes, while the space group provides a more detailed description of the symmetry operations (rotations, reflections, inversions) within the unit cell. Propan-1-one derivatives containing aromatic rings, similar in structure to this compound, frequently crystallize in lower-symmetry systems, such as monoclinic or orthorhombic.

For instance, the related compound 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one crystallizes in the orthorhombic system with the space group Pbca. researchgate.net Another comparable molecule, (E)-1,3-diphenyl-2-propen-1-one, also adopts an orthorhombic system with the space group Pbcn. researchgate.net The prevalence of these systems in related structures suggests that this compound would likely exhibit similar crystallographic parameters, reflecting a densely packed arrangement with a moderate degree of symmetry.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one | Orthorhombic | Pbca | researchgate.net |

| (E)-1,3-diphenyl-2-propen-1-one | Orthorhombic | Pbcn | researchgate.net |

Molecular Conformation and Dihedral Angles in the Crystal Lattice (e.g., for related compounds)

The conformation of a molecule in the solid state is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces. In molecules containing multiple rotatable bonds and aromatic rings, such as this compound, the dihedral angles between the planes of these rings are critical descriptors of the molecular shape.

Analysis of analogous structures reveals that the phenyl and pyridyl rings are typically not coplanar. For example, in the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the dihedral angle between the planes of the benzene (B151609) and pyridine rings is a significant 83.30 (5)°. researchgate.net Similarly, the structure of 1,3-Diphenylpropan-1-one shows that its phenyl rings are twisted relative to each other and the central propanone group. researchgate.net In 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, the dihedral angles between the central core and the two pyridyl rings are 8.91 (7)° and 15.88 (6)°, respectively, highlighting the inherent tendency of these ring systems to adopt twisted conformations. nih.gov This twisting minimizes steric hindrance and is a common feature in flexible molecules containing multiple aromatic substituents.

| Compound | Description of Dihedral Angle | Angle (°) | Reference |

|---|---|---|---|

| 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one | Between planes of the benzene and pyridine rings | 83.30 (5) | researchgate.net |

| (E)-1,3-diphenyl-2-propen-1-one | Between the two benzene rings | 13.0 (1) | researchgate.net |

| 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione | Between central core and pyridin-2-yl ring | 8.91 (7) | nih.gov |

| Between central core and pyridin-3-yl ring | 15.88 (6) |

Intermolecular Interactions within the Crystal Lattice (e.g., C-H···π interactions)

The packing of molecules in a crystal is stabilized by a variety of non-covalent intermolecular interactions. While strong hydrogen bonds are often dominant, weaker interactions such as C-H···π bonds play a crucial role in the crystal engineering of aromatic compounds. researchgate.netrsc.org These interactions occur when a C-H bond (a soft acid) points towards the electron-rich face of a π-system, such as a phenyl or pyridyl ring (a soft base). rsc.org

Computational and Theoretical Investigations of 2 Phenyl 1 Pyridin 3 Yl Propan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic behavior and structure of molecules. For many organic compounds, DFT has become a standard method for obtaining reliable predictions of various molecular properties.

Molecular Geometry Optimization and Conformational Analysis

The process of molecular geometry optimization is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This analysis is crucial as the geometric structure dictates many of a compound's physical and chemical properties. Conformational analysis further explores the different spatial arrangements (conformers) that a molecule can adopt through the rotation of its single bonds and their relative stabilities. For 2-Phenyl-1-(pyridin-3-yl)propan-1-one, specific optimized bond lengths, bond angles, and dihedral angles derived from such calculations are not available in the surveyed literature.

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to simulate and predict spectroscopic data, which aids in the interpretation of experimental spectra. Key parameters often calculated include:

Vibrational Frequencies: Simulated infrared (IR) and Raman spectra help in the assignment of vibrational modes observed experimentally.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for structural elucidation.

UV-Vis Absorbance: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, corresponding to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy.

Despite the utility of these predictive methods, specific simulated vibrational, NMR, and UV-Vis data for this compound have not been reported in the accessible scientific literature.

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its reactivity, stability, and optical properties. Several theoretical frameworks are used to analyze it.

Frontier Molecular Orbital (FMO) Theory

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.org Specific energy values for the HOMO, LUMO, and the corresponding energy gap for this compound are not documented.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how a molecule will interact with other reagents. While MEP analyses have been performed on similar heterocyclic ketones, a specific MEP map for this compound is not available.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, offering insights into intramolecular stability. wisc.edu A specific NBO analysis detailing the donor-acceptor interactions for this compound has not been found in the literature.

Reactivity and Selectivity Prediction

Predictions of a molecule's reactivity and the selectivity of its reactions are fundamental aspects of computational chemistry. These predictions are often based on the analysis of the molecule's frontier molecular orbitals and the calculation of various reactivity descriptors.

Fukui functions are essential tools in conceptual DFT for identifying the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.

f(r)+ : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f(r)- : Indicates the propensity of a site to donate an electron (electrophilic attack).

f(r)0 : Indicates the propensity of a site to react with a radical.

Local reactivity descriptors, such as local softness and the dual descriptor, further refine these predictions. To date, no studies have been found that calculate or report the Fukui functions or other local reactivity descriptors for this compound. Consequently, a quantitative prediction of its reactive sites based on these theoretical methods is not currently possible.

Advanced Property Prediction (e.g., Non-linear Optical (NLO) properties)

The prediction of advanced material properties, such as non-linear optical (NLO) behavior, is another significant application of computational chemistry. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. These properties are typically assessed by calculating the molecule's polarizability (α) and hyperpolarizabilities (β, γ).

A thorough search of the scientific literature did not yield any theoretical or computational studies focused on the non-linear optical properties of this compound. Therefore, data regarding its dipole moment, polarizability, and first and second hyperpolarizabilities are not available. Without these computational results, it is not possible to assess its potential as an NLO material.

Chemical Reactivity and Reaction Mechanisms of 2 Phenyl 1 Pyridin 3 Yl Propan 1 One

Transformations at the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a key site for various chemical reactions, including reductions, oxidations, and nucleophilic additions.

The ketone functionality of 2-Phenyl-1-(pyridin-3-yl)propan-1-one can be readily reduced to the corresponding secondary alcohol, 2-Phenyl-1-(pyridin-3-yl)propan-1-ol. This transformation can be achieved through several common reduction methods.

One of the most frequently employed methods is the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. organicchemistrytutor.comnih.gov The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the alcohol product.

Catalytic hydrogenation is another effective method for the reduction of ketones. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. quimicaorganica.org Common catalysts for ketone reduction include platinum (Pt), palladium (Pd), and nickel (Ni). The reaction is typically performed under pressure and at elevated temperatures. The ketone adsorbs onto the surface of the catalyst, and hydrogen atoms are added across the carbonyl double bond.

| Reduction Method | Reagent/Catalyst | Product |

| Metal Hydride Reduction | Sodium borohydride (NaBH₄) in Methanol/Ethanol | 2-Phenyl-1-(pyridin-3-yl)propan-1-ol |

| Catalytic Hydrogenation | Hydrogen (H₂) with Platinum (Pt), Palladium (Pd), or Nickel (Ni) catalyst | 2-Phenyl-1-(pyridin-3-yl)propan-1-ol |

The oxidation of the ketone in this compound is more complex than its reduction. Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of a carbon-carbon bond adjacent to the carbonyl group can occur.

One such reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester. organicchemistrytutor.comacs.orgwikipedia.orgmyttex.netorganic-chemistry.orgrsc.orgsigmaaldrich.com This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by the migration of one of the adjacent alkyl or aryl groups to the oxygen of the peroxy linkage. The migratory aptitude of different groups determines the regioselectivity of the reaction. For this compound, the phenyl group has a higher migratory aptitude than the pyridin-3-yl group. Therefore, the expected major product would be the corresponding ester, where the oxygen atom is inserted between the carbonyl carbon and the phenyl group.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions can lead to the cleavage of the C-C bonds adjacent to the carbonyl group, ultimately yielding carboxylic acids. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.comntu.edu.sggoogleapis.com For this compound, this would likely result in a mixture of benzoic acid and nicotinic acid (pyridine-3-carboxylic acid).

| Oxidation Reaction | Reagent | Probable Product(s) |

| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Phenyl 3-pyridylacetate |

| Strong Oxidation | Potassium permanganate (KMnO₄) | Benzoic acid and Nicotinic acid |

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This can lead to either nucleophilic addition or nucleophilic acyl substitution, depending on the nature of the nucleophile and the reaction conditions.

Nucleophilic Addition Reactions

Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. wikipedia.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-methyl-2-phenyl-1-(pyridin-3-yl)propan-1-ol after hydrolysis.

The Wittig reaction provides a method for the conversion of a ketone to an alkene. sigmaaldrich.comcommonorganicchemistry.commasterorganicchemistry.comnih.govaklectures.comorganic-chemistry.orgacs.orgwikipedia.orgnih.gov This reaction involves a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide attacks the carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide. The reaction of this compound with methylenetriphenylphosphorane would produce 3-(1-phenyl-2-propen-1-yl)pyridine.

| Reaction | Reagent | Product |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 1-Methyl-2-phenyl-1-(pyridin-3-yl)propan-1-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(1-Phenyl-2-propen-1-yl)pyridine |

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The acyl group at the 3-position acts as a deactivating group, further reducing the electron density of the ring and influencing the regioselectivity of these reactions.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgaklectures.com The presence of the deactivating acyl group at the 3-position further disfavors this type of reaction. Electrophilic attack on the pyridine ring is generally directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom.

Common electrophilic aromatic substitution reactions such as nitration and halogenation require harsh conditions to proceed on pyridine rings, and the yields are often low. For this compound, nitration would likely require a mixture of fuming nitric acid and concentrated sulfuric acid at high temperatures, and the expected product would be the 5-nitro derivative. Similarly, halogenation would necessitate high temperatures and a Lewis acid catalyst, yielding the 5-halo substituted product. nih.govnih.govchemrxiv.orgnsf.govresearchgate.net

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄, heat | 2-Phenyl-1-(5-nitro-pyridin-3-yl)propan-1-one |

| Halogenation | X₂ / FeX₃, heat (X = Cl, Br) | 1-(5-Halo-pyridin-3-yl)-2-phenylpropan-1-one |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions where the electron density is lowest. wikipedia.orgukzn.ac.za However, in this compound, there are no good leaving groups at these positions. Therefore, direct nucleophilic substitution is unlikely.

| Reaction | Reagent | Expected Product(s) |

| Chichibabin Reaction | Sodium amide (NaNH₂) | 1-(2-Amino-pyridin-3-yl)-2-phenylpropan-1-one and/or 1-(6-Amino-pyridin-3-yl)-2-phenylpropan-1-one |

Pyridine Nitrogen Reactivity (e.g., N-alkylation, N-oxidation)

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts nucleophilic and basic character, making it susceptible to reactions with electrophiles.

N-alkylation: The pyridine nitrogen can readily undergo N-alkylation when treated with alkyl halides, forming pyridinium (B92312) salts. This reaction proceeds via a nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. nih.govchemrevlett.com The formation of these quaternary salts significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and activating it towards nucleophilic attack. While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, the general reactivity of pyridines suggests that this reaction would proceed readily. nih.gov

N-oxidation: The nitrogen atom can also be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. researchgate.net The resulting pyridine N-oxide exhibits modified reactivity compared to the parent pyridine. The N-oxide oxygen can act as an internal nucleophile and can direct ortho-lithiation. researchgate.net

| Reaction | Reagent | Product |

| N-alkylation | Alkyl halide (e.g., CH₃I) | N-alkyl-3-(2-phenylpropanoyl)pyridinium halide |

| N-oxidation | Peroxy acid (e.g., m-CPBA) | 3-(2-Phenylpropanoyl)pyridine 1-oxide |

Reactions at the Propanone Backbone (Alpha- and Beta-positions)

The propanone backbone, featuring a carbonyl group and an adjacent chiral center, is the site of several important chemical transformations.

Enolization and Alpha-Carbon Functionalization

The presence of a hydrogen atom at the alpha-position to the carbonyl group allows for the formation of an enol or enolate intermediate under acidic or basic conditions, respectively. This enolization is a crucial first step for a variety of reactions that introduce functionality at the alpha-carbon. nih.gov

Alpha-halogenation, for instance, can be achieved by treating the ketone with a halogen in the presence of an acid catalyst. The reaction proceeds through the formation of the enol tautomer, which then acts as a nucleophile, attacking the electrophilic halogen. nih.gov The resulting α-halo ketone is a versatile intermediate for further synthetic manipulations.

Furthermore, the formation of an enolate under basic conditions opens the door to a wide range of alpha-carbon functionalization reactions, such as alkylations, aldol (B89426) condensations, and Michael additions. The regioselectivity of these reactions is governed by the stability of the resulting enolate.

| Reaction | Reagent | Intermediate | Product |

| Alpha-halogenation | X₂ (X = Cl, Br, I), H⁺ | Enol | 2-Halo-2-phenyl-1-(pyridin-3-yl)propan-1-one |

| Alpha-alkylation | Base, R-X | Enolate | 2-Alkyl-2-phenyl-1-(pyridin-3-yl)propan-1-one |

Stereochemical Transformations at Chiral Centers

The chiral center at the C2 position of the propanone backbone is a key feature of this compound. Reactions that affect this center or create new stereocenters are of significant interest for the synthesis of enantiomerically pure compounds.

Asymmetric reduction of the carbonyl group is a prominent example of a stereochemical transformation. The reduction of prochiral ketones to chiral alcohols is a well-established method in organic synthesis, often employing chiral catalysts or reagents. nih.govnih.govsigmaaldrich.comchemrevlett.com For instance, the asymmetric hydrogenation of ketones catalyzed by ruthenium complexes with chiral diphosphine and amine-based ligands can provide secondary alcohols with high enantioselectivity. sigmaaldrich.com While direct studies on the stereoselective reduction of this compound are limited, the extensive research on the asymmetric reduction of propiophenone (B1677668) and other aryl ketones provides a strong basis for predicting its behavior. nih.govnih.govsigmaaldrich.com The stereochemical outcome of such a reduction would be the formation of diastereomeric alcohols, (1R,2S/R)- and (1S,2S/R)-2-phenyl-1-(pyridin-3-yl)propan-1-ol.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The mechanism of N-alkylation of pyridines is generally considered to be a standard SN2 reaction. chemrevlett.com However, for certain systems, evidence suggests that a single electron-transfer (SET) mechanism may be operative.

The mechanism of reactions at the alpha-carbon is intrinsically linked to the formation of the enol or enolate intermediate. Computational studies on the enolization of related ketones provide insights into the thermodynamics and kinetics of this process. researchgate.netresearchgate.net These studies can help in predicting the preferred conditions for enolate formation and subsequent reactions.

The mechanism of asymmetric reduction of ketones has been a subject of extensive investigation. For ruthenium-catalyzed hydrogenations, a concerted six-membered transition state is often proposed to be the origin of the high reactivity and enantioselectivity. sigmaaldrich.com Theoretical studies on the reactivity of benzophenone (B1666685) and related derivatives using density functional theory (DFT) can also provide valuable information on the electronic structure and reactivity of the carbonyl group in this compound. researchgate.netresearchgate.net

Synthesis and Characterization of Derivatives of 2 Phenyl 1 Pyridin 3 Yl Propan 1 One

Structural Modifications on the Phenyl Ring

A variety of substituents have been introduced onto the phenyl ring of 2-phenyl-1-(pyridin-3-yl)propan-1-one, leading to analogues with altered electronic and steric properties.

One notable example involves the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate in the synthesis of the COX-2 inhibitor Etoricoxib. escholarship.orgresearchgate.netgoogle.comchemicalbook.com The introduction of the methylsulfonyl group at the para-position of the phenyl ring is a key structural feature. The synthesis of this derivative can be achieved through the reaction of 5-acetyl-2-methylpyridine (B16504) with 4-bromophenyl methyl sulfone. researchgate.net

Derivatives with a halogen substituent on the phenyl ring have also been prepared. For instance, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone has been synthesized, demonstrating the feasibility of incorporating a chloro group at the para-position, albeit with a different backbone structure. google.com The synthesis involved a Homer-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate (B1237965) and cyclopropyl (B3062369) methyl ketone, followed by hydrolysis. google.com

Furthermore, the synthesis of 1-(4-nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one, an unsaturated precursor, suggests a viable route to the corresponding saturated propan-1-one derivative with a nitro group on the phenyl ring. nih.gov The introduction of a methoxy (B1213986) group has also been explored, as seen in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which, although a different heterocyclic system, indicates the compatibility of methoxy substituents in similar structures. mdpi.com

A general overview of possible substituents on the phenyl ring includes halogens (F, Cl, Br), alkyl, haloalkyl, alkoxy, haloalkoxy, hydroxyl, amino, nitro, and cyano groups.

The following table summarizes representative examples of phenyl-ring modified derivatives:

| Substituent on Phenyl Ring | Compound Name | Synthesis Method | Reference |

| 4-Methylsulfonyl | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Reaction of 5-acetyl-2-methylpyridine with 4-bromophenyl methyl sulfone | researchgate.net |

| 4-Chloro | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Homer-Wadsworth-Emmons reaction and hydrolysis | google.com |

| 4-Nitro (precursor) | 1-(4-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Not specified | nih.gov |

| 4-Methoxy | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Michael addition of 1H-1,2,4-triazole to the corresponding chalcone (B49325) | mdpi.com |

Structural Modifications on the Pyridine (B92270) Ring

Alteration of Pyridine Substitution Position

The position of the phenylpropanone moiety on the pyridine ring has been varied to explore the impact of isomeric changes. While the primary focus is on the pyridin-3-yl isomer, analogues with the substituent at the 2- and 4-positions have also been investigated.

The synthesis of 2-phenylpyridine (B120327) derivatives is a well-established area of organic synthesis. orgsyn.org A common method involves the reaction of phenyllithium (B1222949) with pyridine. orgsyn.org The corresponding ketone, 2-phenyl-1-(pyridin-2-yl)ethan-1-one, is a known compound.

The pyridin-4-yl analogue, 2-phenyl-1-(pyridin-4-yl)ethanone, is commercially available, indicating its synthetic accessibility. aobchem.com

Introduction of Substituents on the Pyridine Ring

Substituents have also been introduced onto the pyridine ring of the this compound scaffold. A prominent example is the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which features a methyl group at the 6-position of the pyridine ring. escholarship.orgresearchgate.netgoogle.comchemicalbook.com This modification is achieved by starting with the appropriately substituted pyridine derivative, 5-acetyl-2-methylpyridine. researchgate.net

The synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its subsequent derivatization highlights another avenue for introducing functionality onto the pyridine ring. researchgate.net This includes the formation of azomethine and N-acylated derivatives. researchgate.net The synthesis of various N-substituted pyridin-2(1H)-ones has also been reported, showcasing a range of possible modifications. niscpr.res.in

The following table provides examples of pyridine-ring modified derivatives:

| Substituent on Pyridine Ring | Compound Name | Synthesis Method | Reference |

| 6-Methyl | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Reaction of 5-acetyl-2-methylpyridine with 4-bromophenyl methyl sulfone | researchgate.net |

| 3-Amino-6-methyl | 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Hofmann reaction of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide | researchgate.net |

Backbone Diversification (e.g., variations in the propan-1-one chain)

Modifications to the three-carbon propan-1-one chain that links the phenyl and pyridin-3-yl moieties have been explored to alter the flexibility and steric bulk of the molecule.

One common variation is the synthesis of the ethanone (B97240) analogue, 1-phenyl-2-(pyridin-3-yl)ethanone. This lower homologue can be synthesized through various methods, and its structure has been confirmed.

Increasing the chain length to a butan-1-one has also been investigated. For instance, 3-methyl-1-pyridin-2-ylbutan-2-one has been synthesized, demonstrating the feasibility of extending and branching the backbone. chemsynthesis.com The synthesis of 3-methyl-3-phenyl-butanal is another example of backbone modification, albeit with a different functional group. chemicalbook.com

Furthermore, the introduction of a methyl group at the 2-position of the propan-1-one chain has been achieved, leading to 2-methyl-1-(pyridin-3-yl)propan-1-one. nih.gov

The following table summarizes examples of backbone-diversified derivatives:

| Backbone Modification | Compound Name | Synthesis Method | Reference |

| Ethane-1-one | 1-Phenyl-2-(pyridin-3-yl)ethanone | Not specified | |

| Butan-2-one | 3-Methyl-1-pyridin-2-ylbutan-2-one | Not specified | chemsynthesis.com |

| 2-Methylpropan-1-one | 2-Methyl-1-(pyridin-3-yl)propan-1-one | Not specified | nih.gov |

Synthesis of Stereoisomers and Enantiomers

The carbon atom at the 2-position of the propan-1-one chain in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such compounds is of significant interest.

While direct asymmetric synthesis of this compound is not extensively documented in the readily available literature, several strategies can be employed. One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which the auxiliary is removed. The iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] has been successfully used in the asymmetric synthesis of various organic molecules. iupac.org

Another potential route is the enantioselective reduction of a prochiral precursor, such as the corresponding α,β-unsaturated enone, 2-phenyl-1-(pyridin-3-yl)prop-2-en-1-one. This can be achieved using chiral reducing agents or through biocatalytic methods. A review of metal-free asymmetric synthesis of 2-arylethylamines highlights various methodologies, including chiral induction and organocatalysis, that could be adapted for the synthesis of chiral this compound derivatives. mdpi.com For example, the direct asymmetric alkylation of 2-alkyl pyridines has been reported as a method to generate chiral centers adjacent to a pyridine ring. escholarship.org

Applications of 2 Phenyl 1 Pyridin 3 Yl Propan 1 One in Non Biological Domains

Intermediates in Organic Synthesis and Fine Chemical Production

The structural framework of 2-Phenyl-1-(pyridin-3-yl)propan-1-one makes it a valuable precursor in the synthesis of more elaborate chemical structures. Ketones, particularly those adjacent to aromatic systems, are versatile functional groups that can undergo a wide array of chemical transformations.

As a building block, this compound offers multiple reactive sites for constructing complex molecules. The ketone functional group can be a key reaction point for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the carbonyl group can be reduced to an alcohol, which can then be further functionalized. It can also participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations to build larger and more complex molecular scaffolds.

The presence of both a phenyl ring and a pyridine (B92270) ring allows for modifications on these aromatic systems through electrophilic or nucleophilic substitution reactions, enabling the introduction of additional functional groups. This versatility is crucial in fine chemical production, where precise molecular architectures are required. While direct examples for this specific compound are not extensively documented, the general reactivity of similar pyridyl ketones and β-aminoketones underscores their importance as intermediates in the synthesis of diverse heterocyclic compounds. nih.govrsc.orgresearchgate.netresearchgate.net The synthesis of various heterocyclic systems often relies on the reactivity of such ketone precursors. rsc.org

Catalysis and Ligand Development (e.g., in coordination chemistry)

The pyridine nitrogen atom and the carbonyl oxygen atom in this compound provide two potential coordination sites for metal ions. Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen lone pair to form stable complexes with a variety of transition metals. jscimedcentral.com

Compounds containing a pyridyl-ketone framework can act as bidentate ligands, chelating to a metal center through both the nitrogen and oxygen atoms. This chelation can enhance the stability of the resulting metal complex. For example, di(2-pyridyl) ketone is a well-studied chelate ligand that forms complexes with metals like palladium(II). acs.org Similarly, 2-benzoylpyridine (B47108) and its derivatives can form binuclear metal complexes. scirp.org These complexes can, in turn, exhibit catalytic activity. For instance, palladium complexes bearing pyridyl-ketone ligands have been utilized in Heck coupling reactions. acs.org

While the specific use of this compound as a ligand is not prominently reported, its structural similarity to other catalytically active pyridyl ketones suggests its potential in the development of new catalysts for organic transformations. The formation of metal complexes with this ligand could lead to catalysts with unique steric and electronic properties, influencing their reactivity and selectivity in various chemical reactions. researchgate.netresearchgate.net

Materials Science Contributions (e.g., due to NLO properties)

In the realm of materials science, organic molecules with extended π-conjugated systems and donor-acceptor functionalities are of great interest for their nonlinear optical (NLO) properties. These materials can interact with intense laser light to generate new frequencies, a property that is foundational for applications in optoelectronics, optical data storage, and telecommunications.

The structure of this compound is related to that of chalcones, a class of compounds known for their NLO properties. researchgate.netnih.govrsc.orgnih.gov Chalcones typically feature two aromatic rings linked by a three-carbon α,β-unsaturated keto system. A closely related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), which is a D-π-A (donor-π-acceptor) type chalcone (B49325) derivative, has been investigated for its NLO response. ripublication.com Quantum chemical calculations on CPP revealed a large second-order hyperpolarizability, indicating its potential for efficient second harmonic generation (SHG) and third harmonic generation (THG). ripublication.com

The NLO response of such molecules is determined by parameters like molecular dipole moment, polarizability, and hyperpolarizability. The presence of the electron-withdrawing pyridine ring and the electron-donating potential of the phenyl group could create the necessary charge asymmetry in this compound for NLO activity. Theoretical studies on other pyridine derivatives have also shown significant third-order NLO polarizability. researchgate.net The magnitude of the third-order nonlinear optical susceptibility (χ(3)) is a key figure of merit for NLO materials. researchgate.netnih.gov Although experimental data for this compound is lacking, its structural analogy to NLO-active chalcones and pyridyl compounds suggests it could be a candidate for further investigation in materials science.

Future Research Directions and Unexplored Avenues for 2 Phenyl 1 Pyridin 3 Yl Propan 1 One

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2-Phenyl-1-(pyridin-3-yl)propan-1-one should prioritize methodologies that align with the principles of green chemistry. Traditional synthetic routes for similar ketones often involve multi-step processes with harsh reagents and significant waste production. Research in this area could explore several innovative and sustainable alternatives.

Key Future Methodologies:

Multicomponent Reactions (MCRs): Designing a one-pot synthesis using MCRs would offer significant advantages, including high atom economy, reduced solvent usage, and simplified purification processes. nih.govresearchgate.net A potential MCR could involve the condensation of a pyridine-derived aldehyde, a phenyl-containing component, and a third reactant to construct the propanone backbone in a single step. nih.gov

Catalysis with Earth-Abundant Metals: Future research should investigate the use of catalysts based on earth-abundant and non-toxic metals like iron. chemistryviews.org An iron-catalyzed cross-coupling or condensation reaction could provide an efficient and environmentally benign alternative to methods requiring precious metal catalysts like palladium.

Solvent-Free and Microwave-Assisted Synthesis: The development of solvent-free reaction conditions, potentially assisted by microwave irradiation, stands as a promising avenue. nih.govchemistryviews.orgnih.gov These techniques can dramatically reduce reaction times, improve energy efficiency, and eliminate the environmental impact associated with volatile organic solvents. researchgate.netrsc.org

Biomass-Derived Precursors: A long-term goal would be to develop synthetic pathways that utilize precursors derived from renewable biomass. acsgcipr.org Research could focus on converting biomass-derived aldehydes or ketones into the necessary building blocks for synthesizing the target molecule.

The table below outlines a comparative framework for potential green synthetic approaches.

| Methodology | Potential Advantages | Key Research Challenge |

| Multicomponent Reaction (MCR) | High atom economy, reduced steps, lower waste. nih.gov | Identification of suitable starting materials and reaction conditions. |

| Iron-Catalyzed Synthesis | Low cost, low toxicity, environmentally benign. chemistryviews.org | Catalyst design and optimization for high yield and selectivity. |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency, reduced solvent use. nih.govnih.gov | Ensuring uniform heating and scalability of the reaction. |

| Biomass-Derived Feedstocks | Use of renewable resources, reduced fossil fuel dependence. acsgcipr.org | Developing efficient conversion processes for biomass precursors. |

Advanced Spectroscopic and Structural Correlative Studies

A comprehensive understanding of the physicochemical properties of this compound requires detailed spectroscopic and structural characterization. While basic characterization is fundamental, future studies should aim to correlate these findings to the molecule's conformational dynamics and intermolecular interactions.

Proposed Research Plan:

Full Spectroscopic Profiling: This includes acquiring high-resolution Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), UV-Visible, and Mass Spectrometry data. sid.iracs.org This dataset will serve as a benchmark for all future studies.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure is of paramount importance. It would provide definitive information on bond lengths, bond angles, torsional angles, and the three-dimensional arrangement of the phenyl and pyridinyl rings relative to each other. nih.govresearchgate.netnih.gov This data is crucial for understanding steric and electronic effects within the molecule.

Hirshfeld Surface Analysis: Following crystallographic analysis, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions (e.g., C-H···π, π–π stacking) that govern the crystal packing. nih.govnih.gov This provides insight into the solid-state properties of the material.

Correlative Analysis: A key unexplored avenue is to correlate experimental spectroscopic data with the solid-state structure. For example, variations in NMR chemical shifts could be linked to specific conformations or intermolecular hydrogen bonding observed in the crystal lattice.

The following table presents hypothetical spectroscopic data based on analyses of similar structures.

| Technique | Expected Data Type | Information Gained |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Proton environment, connectivity, stereochemistry. |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon skeleton, electronic environment of carbons. |

| FT-IR | Wavenumbers (cm⁻¹) | Presence of functional groups (C=O, C-N, aromatic C-H). |

| X-ray Crystallography | Unit cell dimensions, atomic coordinates | 3D molecular structure, bond lengths/angles, packing. researchgate.net |

Predictive Computational Modeling for Novel Reactions

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, where experimental data is scarce, predictive modeling is an essential future research direction.

Focus Areas for Computational Studies:

DFT Calculations: Density Functional Theory (DFT) studies, using basis sets such as B3LYP/6-311++G(d,p), can be used to optimize the molecule's geometry and calculate its electronic properties. ruc.dkijcce.ac.irtandfonline.com

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. tandfonline.com This would predict its reactivity towards various reagents; for instance, identifying the most likely sites for nucleophilic attack on the carbonyl carbon or electrophilic substitution on the aromatic rings.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity in pericyclic reactions and its electronic transition properties. tandfonline.comresearchgate.net

Reaction Mechanism Simulation: Theoretical modeling can be used to simulate potential reaction pathways, calculate activation energies, and predict the most favorable products for novel reactions. This in silico approach can save significant experimental time and resources by prioritizing high-probability reactions for laboratory investigation.

| Computational Method | Predicted Property | Application in Research |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. ruc.dk | Correlate with X-ray diffraction data; predict stable conformers. |

| MEP Mapping | Electrophilic/nucleophilic sites. | Predict regioselectivity of reactions (e.g., addition, substitution). |

| HOMO-LUMO Analysis | Energy gap, orbital distribution. | Understand electronic transitions (UV-Vis spectra), predict reactivity. |

| TD-DFT | Electronic absorption spectra. ijcce.ac.irtandfonline.com | Correlate with experimental UV-Vis data; study photophysical properties. |

Exploration of Emerging Non-Biological Applications

The unique combination of a chelating pyridine (B92270) unit and a reactive ketone group makes this compound a compelling candidate for various non-biological applications, particularly in materials science and catalysis.

Unexplored Avenues:

Ligand in Homogeneous Catalysis: The pyridinyl nitrogen and the carbonyl oxygen can act as a bidentate ligand for transition metals. Future research should explore the synthesis of metal complexes (e.g., with Palladium, Copper, Iridium) and evaluate their catalytic activity in reactions like C-C cross-coupling (e.g., Heck, Suzuki), hydrogenation, or hydrogen borrowing catalysis. acs.orgacs.org

Building Block for Advanced Heterocycles: The propanone backbone is a versatile synthon. It can be used to construct more complex heterocyclic systems, such as pyrido[3,2-e] sid.irruc.dkthiazin-4-ones or other fused-ring structures, which may have novel material properties. mdpi.com

Photophysical and Photochemical Materials: Phenyl-pyridyl ketones are known to exhibit interesting photochemical properties, including photocyclization. rsc.org The photophysics of this compound should be investigated to determine its potential use in photochromic materials, organic light-emitting diodes (OLEDs), or as a photosensitizer.

Non-Linear Optical (NLO) Materials: The presence of conjugated π-systems (phenyl and pyridine rings) connected to a carbonyl group suggests potential for non-linear optical activity. researchgate.net Computational screenings for hyperpolarizability, followed by experimental validation, could uncover applications in optical devices. sid.ir

常见问题

Q. What are the optimal synthetic routes for preparing 2-phenyl-1-(pyridin-3-yl)propan-1-one, and how can reaction conditions be fine-tuned?

The Claisen-Schmidt condensation is a robust method for synthesizing α,β-unsaturated ketones like this compound. For example, a mixture of 2,4-dihydroxyacetophenone and benzaldehyde derivatives in ethanol with catalytic acid (e.g., thionyl chloride) can yield analogous chalcones. Key parameters include:

- Solvent choice : Ethanol balances reactivity and solubility.

- Catalyst optimization : Acidic conditions (e.g., HCl or H₂SO₄) improve reaction rates.

- Temperature control : Reflux (70–80°C) ensures efficient condensation without side reactions.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR (¹H/¹³C) : Assign peaks to distinguish positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl). For example, pyridin-3-yl protons exhibit distinct splitting patterns compared to pyridin-2-yl analogs.

- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and aromatic C-H stretches.

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can impurities in synthesized batches be minimized during purification?

- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove unreacted starting materials.

- Flash chromatography : Optimize eluent polarity (e.g., ethyl acetate:hexane = 3:7) for better separation of polar byproducts.

- HPLC with preparative columns : Achieve >99% purity for analytical standards .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., R-factor inconsistencies) be resolved during structural refinement?

- Software selection : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin correction .

- Data validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or twinning.

- Contradiction mitigation : If R₁ values diverge (>5%), re-examine data scaling (via HKL-2000) or apply multi-solution methods (SHELXD) for phase ambiguity .

Q. What computational strategies predict the electronic effects of fluorinated analogs on bioactivity?

- DFT calculations : Use Gaussian or ORCA to model substituent effects (e.g., trifluoromethyl groups at the phenyl ring) on HOMO/LUMO energies.

- Docking studies : Map electrostatic potential surfaces (e.g., PyMOL) to assess binding affinity with target proteins.

- QSAR models : Corporate Hammett constants (σ) of substituents to predict logP and bioavailability .

Q. How can positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) be distinguished experimentally?

- X-ray crystallography : Resolve spatial arrangements of the pyridine ring relative to the carbonyl group.

- NOESY NMR : Detect through-space interactions between pyridine protons and adjacent phenyl groups.

- UV-Vis spectroscopy : Compare λmax shifts caused by conjugation differences between isomers .

Q. What methodologies validate structure-activity relationships (SAR) for derivatives of this compound?

- Fragment-based design : Synthesize analogs with modified aryl/pyridine groups and test in vitro bioassays (e.g., enzyme inhibition).

- Pharmacophore mapping : Identify critical functional groups (e.g., carbonyl, pyridine) using MOE or Schrödinger suites.

- Meta-analysis : Cross-reference bioactivity data with crystallographic or computational models to identify key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。